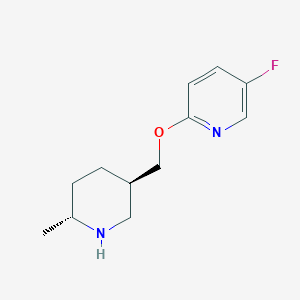
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro-substituted pyrimidine ring attached to a benzoic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester typically involves the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: 3-(2-Chloro-pyrimidin-4-yl)-benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets. The chloro-substituted pyrimidine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol
- **3-(2-Chloro-pyrimidin-4-yl)-1-methylindole
- **[3-(2-Chloro-pyrimidin-4-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness
Benzoic acid, 3-(2-chloro-4-pyrimidinyl)-, ethyl ester is unique due to its specific combination of a chloro-substituted pyrimidine ring and a benzoic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
859516-86-2 |
|---|---|
Formule moléculaire |
C13H11ClN2O2 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
ethyl 3-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-4-9(8-10)11-6-7-15-13(14)16-11/h3-8H,2H2,1H3 |
Clé InChI |
ZKDZOSMXELUVEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)




![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
